5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine
Overview
Description
5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine, fluorine, and a piperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method involves the reaction of 5-chloro-3-fluoropyridine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine or fluorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation can produce a pyridine N-oxide .
Scientific Research Applications
5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the piperidin-4-yloxy group can enhance its binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-fluoro-3-(piperidin-4-yloxy)pyridine
- 3-Chloro-5-fluoro-2-(piperidin-4-yloxy)pyridine
- 2-Chloro-3-fluoro-5-(piperidin-4-yloxy)pyridine
Uniqueness
5-Chloro-3-fluoro-2-(piperidin-4-yloxy)pyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of chlorine and fluorine atoms with a piperidin-4-yloxy group provides a distinct electronic environment that can be exploited in various chemical and biological applications .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c11-7-5-9(12)10(14-6-7)15-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCSDOFNFGCHIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=N2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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